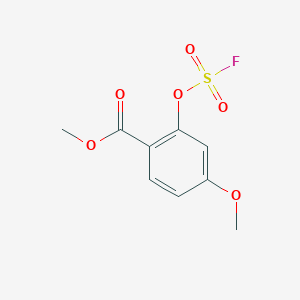![molecular formula C21H19N3O4S B2651747 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 1173472-95-1](/img/structure/B2651747.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Material Science
Polymer Synthesis and Modification : Acrylamide derivatives, similar to the compound , have been utilized in synthesizing homopolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization. This method aids in creating polymers with controlled molecular weight and low polydispersity, enhancing material properties for various applications (Mori, Sutoh, & Endo, 2005).
pH-Sensitive Materials : The synthesis of polymerizable phenolphthalein derivatives that show pH-sensitive properties has been explored. These materials can form hydrogels in aqueous solutions, indicating potential applications in pH-sensitive coatings or medical devices (Fleischmann, Cheng, Tabatabai, & Ritter, 2012).
Biomedical Research
Antimicrobial Agents : Certain acrylamide derivatives have been synthesized as precursors for various heterocyclic compounds, demonstrating antimicrobial activity. This suggests potential applications in developing new antimicrobial drugs or coatings (Elmagd, Hemdan, Samy, & Youssef, 2017).
Cancer Treatment Research : Research has been conducted on acrylamide derivatives, particularly in synthesizing compounds for anticancer evaluation. These compounds have shown efficacy against various cancer cell lines, indicating their potential as chemotherapeutic agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Electronic and Optical Materials
Organic Light-Emitting Diodes (OLEDs) : Acrylamide derivatives with oxadiazol-substituted amide ligands have been used in synthesizing iridium(III) complexes for efficient green phosphorescent OLEDs. This research highlights their role in improving the performance of OLEDs (Zhang et al., 2016).
Color-Changing Materials : Acrylamide derivatives have been employed in creating copolymers that exhibit significant changes in cloud points with variations in pH and composition. These materials have applications in color-changing coatings and sensors (Fleischmann & Ritter, 2013).
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[5-(3-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-13(2)29-16-5-3-4-15(11-16)20-23-24-21(28-20)22-19(25)9-7-14-6-8-17-18(10-14)27-12-26-17/h3-11,13H,12H2,1-2H3,(H,22,24,25)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFBNZRCRDYPIO-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2651664.png)
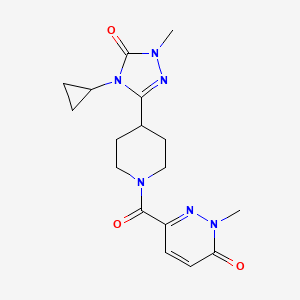
![2-(4-fluorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2651668.png)

![2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2651676.png)
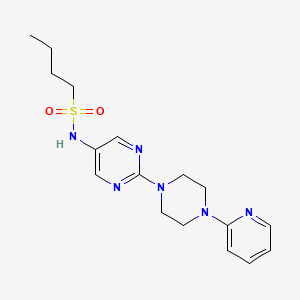

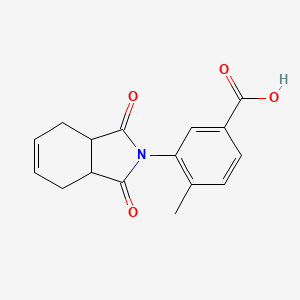
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2651680.png)

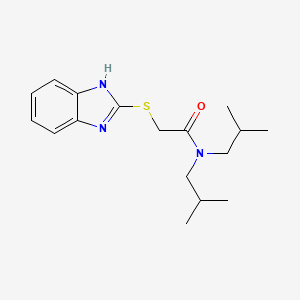
![1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2651685.png)

